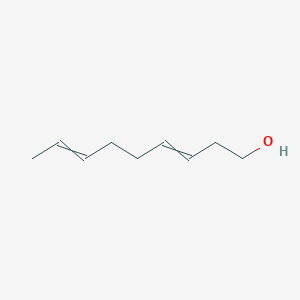
Quillaja saponaria, ext.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the family Quillajaceae and is known for its thick, dark bark and leathery, shiny leaves The tree produces white star-shaped flowers and dry fruits containing multiple seedsThese saponins have various applications in the food, beverage, cosmetic, and pharmaceutical industries due to their emulsifying, foaming, and antimicrobial characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of saponins from Quillaja saponaria involves several methods:
Cold Pressing: This method involves pressing the plant material at low temperatures to extract the saponins without using solvents.
Solvent Extraction: Organic solvents are used to dissolve the saponins, which are then separated from the plant material.
Ultrafiltration: This technique uses membrane filtration to separate saponins from other components in the plant extract.
Industrial Production Methods: The industrial production of Quillaja saponaria extract typically involves sustainable harvesting of the bark and wood from the Quillaja tree. The collected material is then processed using one of the extraction methods mentioned above to obtain a saponin-rich extract. The purity and concentration of saponins in the extract can vary depending on the extraction method and the specific part of the plant used .
Analyse Des Réactions Chimiques
Types of Reactions: Quillaja saponaria extract undergoes various chemical reactions, including:
Oxidation: Saponins can undergo oxidation reactions, which may alter their chemical structure and biological activity.
Reduction: Reduction reactions can modify the glycosidic bonds in saponins, affecting their solubility and emulsifying properties.
Substitution: Substitution reactions can introduce new functional groups into the saponin molecules, potentially enhancing their biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating and acylating agents.
Major Products Formed: The major products formed from these reactions include modified saponins with altered physicochemical properties, which can be tailored for specific applications in pharmaceuticals, cosmetics, and food industries .
Applications De Recherche Scientifique
Quillaja saponaria extract has a wide range of scientific research applications:
Chemistry: Used as a natural surfactant and emulsifier in various chemical formulations.
Biology: Employed in studies related to cell membrane permeability and as a tool for isolating membrane proteins.
Medicine: Utilized as an immunoadjuvant in vaccine formulations to enhance the immune response. It is also investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Applied in the food and beverage industry as a foaming agent and stabilizer.
Mécanisme D'action
The primary mechanism of action of Quillaja saponaria extract involves its ability to interact with cell membranes. Saponins can form complexes with cholesterol in cell membranes, leading to increased membrane permeability. This property is exploited in vaccine formulations, where saponins enhance the uptake of antigens by immune cells, thereby boosting the immune response. Additionally, saponins can stimulate the activity of white blood cells and other immune cells, leading to improved resistance against infections and diseases .
Comparaison Avec Des Composés Similaires
Quillaja saponaria extract is unique due to its high saponin content and its diverse applications. Similar compounds include:
Saponaria officinalis (Soapwort): Contains saponins with similar foaming properties but is less commonly used in industrial applications.
Polygala senega (Senega Root): Contains saponins used in traditional medicine for respiratory ailments.
Glycyrrhiza glabra (Licorice Root): Contains glycyrrhizin, a saponin with sweetening properties and medicinal uses.
Compared to these compounds, Quillaja saponaria extract is more widely used in modern industrial applications due to its higher saponin content and superior emulsifying and foaming properties .
Propriétés
Numéro CAS |
68990-67-0 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
Quillaja saponaria, ext.; QUILLAJA SAPONARIA BARK EXTRACT; QUILLAJA SAPONARIA ROOT EXTRACT; SAPONIN (QUILLAJA) DRY 100 POWDER; SAPONIN (QUILLAJA) ULTRA DRY 100 Q; Quillaja Saponaria, Extrakt; Purified quillaia saponins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



